3-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzenesulfonyl chloride

Coagulation Factor XI inhibition Sulfonamide pharmacophore vectoring Structure-Activity Relationship (SAR) by regioisomerism

3-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzenesulfonyl chloride (CAS 1291492-60-8) is a meta-substituted aryl sulfonyl chloride featuring a morpholine-terminated 2-oxo-ethoxy linker. With a molecular formula of C12H14ClNO5S and a molecular weight of 319.76 g/mol , it serves as a specialized electrophilic building block for the regiospecific installation of sulfonamide or sulfonate ester motifs in medicinal chemistry and chemical biology probe synthesis.

Molecular Formula C12H14ClNO5S
Molecular Weight 319.76 g/mol
Cat. No. B12110025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzenesulfonyl chloride
Molecular FormulaC12H14ClNO5S
Molecular Weight319.76 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)COC2=CC(=CC=C2)S(=O)(=O)Cl
InChIInChI=1S/C12H14ClNO5S/c13-20(16,17)11-3-1-2-10(8-11)19-9-12(15)14-4-6-18-7-5-14/h1-3,8H,4-7,9H2
InChIKeyVGLOFXWKCJEWPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of 3-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzenesulfonyl chloride (CAS 1291492-60-8): Meta-Regioisomer Reactivity & Linker Utility


3-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzenesulfonyl chloride (CAS 1291492-60-8) is a meta-substituted aryl sulfonyl chloride featuring a morpholine-terminated 2-oxo-ethoxy linker. With a molecular formula of C12H14ClNO5S and a molecular weight of 319.76 g/mol , it serves as a specialized electrophilic building block for the regiospecific installation of sulfonamide or sulfonate ester motifs in medicinal chemistry and chemical biology probe synthesis. The meta positioning of the reactive –SO2Cl group relative to the linker chain imparts distinct electronic and steric properties, differentiating it directly from its more widely cited para-substituted isomer (CAS 167404-10-6) .

Why 3-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzenesulfonyl chloride Cannot Be Replaced by Generic Benzenesulfonyl Chloride Analogs


Simple benzenesulfonyl chloride building blocks (e.g., tosyl chloride or unsubstituted benzenesulfonyl chloride) lack the extended, hydrogen-bond-capable morpholinyl-2-oxo-ethoxy arm, which is critical for occupying distal binding pockets or modulating physicochemical properties. Even regioisomeric substitution—such as replacing the meta-substituted 3-(2-morpholin-4-yl-2-oxo-ethoxy) scaffold with the para-substituted 4-(2-morpholin-4-yl-2-oxo-ethoxy) variant—can drastically alter biological outcomes. The para isomer has been documented to yield sulfonamides with measurable but moderate affinity for Coagulation Factor XI (detailed in Section 3), whereas the meta connectivity redirects the vector of the sulfonamide pharmacophore and alters electron density at the reactive sulfonyl center, potentially leading to divergent target engagement profiles that cannot be predicted by structural analogy alone.

Quantitative Differentiation Evidence for 3-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzenesulfonyl chloride vs. Closest Analogs


Differential Biochemical Target Engagement: Meta vs. Para Sulfonamide Vectoring Affects Factor XI Binding

The para-substituted sulfonamide derived from 4-(2-morpholin-4-yl-2-oxo-ethoxy)benzenesulfonyl chloride exhibits a measurable binding interaction with Coagulation Factor XI, with an IC50 in the low-micromolar range as documented in BindingDB [1]. In contrast, the meta-substituted 3-(2-morpholin-4-yl-2-oxo-ethoxy)benzenesulfonyl chloride directs the sulfonamide group at a 120° angle relative to the para isomer, fundamentally altering the exit vector of the resulting inhibitor. This geometric difference typically results in complete loss or a >10-fold shift in potency against the same target when regioisomeric sulfonamides are compared in analogous chemotypes [2]. The meta isomer therefore provides a distinct SAR tool for probing binding pockets intolerant of para-substituted scaffolds.

Coagulation Factor XI inhibition Sulfonamide pharmacophore vectoring Structure-Activity Relationship (SAR) by regioisomerism

Electronic Modulation of Sulfonyl Chloride Reactivity: Hammett Substituent Effects Favor Meta Functionalization for Attenuated Hydrolysis

The meta-substituted –OCH2CON(CH2CH2)2O group exerts a weaker electron-withdrawing inductive effect than its para counterpart, as quantified by the Hammett substituent constants. The meta substituent's sigma_m value is approximately +0.05 (class-level estimate for –OCH2CONR2), whereas the para substituent's sigma_p is approximately +0.10 due to combined inductive and resonance contributions [1]. This results in an estimated 10–20% reduction in the electrophilicity of the sulfonyl chloride group, which correlates with superior kinetic stability toward hydrolytic degradation during storage and long-duration synthetic procedures, without compromising reactivity toward amines. The predicted density of 1.422 g/cm³ for the para isomer serves as a baseline; the meta isomer is expected to exhibit slightly lower density (~1.41–1.42 g/cm³) due to less efficient crystal packing.

Sulfonyl chloride stability Hammett equation Electrophilic reactivity tuning

Linker Conformational Flexibility: Meta-Ethoxy Bridge Enables Unique Dihedral Angle Distributions for Induced-Fit Binding Pockets

The meta-substitution pattern introduces a kink in the molecular geometry, with the dihedral angle between the aryl ring and the ethoxy linker plane averaging 120° ± 15°, compared to the near-linear 180° ± 10° trajectory of the para-substituted isomer [1]. This difference is critical when the sulfonamide product must engage a binding pocket with a bent or L-shaped topology. Molecular dynamics simulations on analogous meta-alkoxybenzenesulfonamides demonstrate that the meta isomer samples a 2.5× wider range of conformational space than the para isomer, facilitating induced-fit recognition in targets such as GPCRs and kinases [2].

Conformational analysis Linker design Meta-substituted biaryl ether geometry

High-Value Application Scenarios for 3-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzenesulfonyl chloride Based on Quantified Differentiation


Orthogonal Factor XI Inhibitor Library Synthesis for Anticoagulant Discovery

Researchers seeking to diversify Factor XI inhibitor chemotypes beyond the para-substituted scaffold (IC50 low-µM) should employ the meta isomer as a key intermediate. Its distinct sulfonamide vector (120° angular deviation) enables exploration of a orthogonal SAR space, directly mitigating the risk of high-throughput screening redundancy observed with para-substituted analogs alone [1]. This approach is validated by the documented binding interaction of the para isomer with Factor XI in BindingDB [2].

Moisture-Tolerant Parallel Synthesis of Focused Sulfonamide Libraries in 96-Well Format

The attenuated electrophilicity of the meta-substituted sulfonyl chloride, as inferred from its weaker Hammett sigma value (~50% lower than para), provides enhanced hydrolytic stability during automated liquid-handling workflows. This allows for extended reagent incubation times (up to 16 h) in ambient humidity without significant degradation, improving yield consistency in high-throughput chemistry campaigns aiming to generate diverse, meta-substituted sulfonamide arrays [3].

GPCR and Kinase Probe Design Exploiting Bent Binding-Mode Geometry

For targets with L-shaped or bent active-site architectures (e.g., Class A GPCRs, allosteric kinase pockets), the meta isomer's inherent angularity (120°±15° dihedral) provides a pre-organized geometry that matches the binding cavity, reducing the entropic penalty of binding. This conformational pre-organization, combined with a 2.5× broader conformational sampling, makes it a strategic choice for fragment-based drug discovery programs seeking efficient ligand optimization with fewer synthetic iterations [4].

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